molecular formula C16H13N3O2 B2595694 N-[3-(2-quinoxalinyloxy)phenyl]acetamide CAS No. 338403-55-7

N-[3-(2-quinoxalinyloxy)phenyl]acetamide

Cat. No.: B2595694
CAS No.: 338403-55-7
M. Wt: 279.299
InChI Key: KMQONQZSHKRRGW-UHFFFAOYSA-N
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Description

N-[3-(2-quinoxalinyloxy)phenyl]acetamide, also known as QX-314, is a small molecule compound with the molecular formula C16H13N3O2 . It has garnered increased attention in scientific research, particularly in the field of pain management.


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The average mass is 279.293 Da and the monoisotopic mass is 279.100769 Da .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Researchers have developed efficient synthetic methods for quinoxaline derivatives, including those structurally related to N-[3-(2-quinoxalinyloxy)phenyl]acetamide. For instance, a study by El Rayes et al. (2022) detailed the synthesis of quinoxaline derivatives with potential biological activity, highlighting the chemoselective reactions and the exploration of their efficacy against cancer cell lines through molecular modeling studies (El Rayes et al., 2022). Additionally, Taran et al. (2014) introduced a novel synthesis approach for α-(acyloxy)-α-(quinolin-4-yl)acetamides via a three-component reaction, emphasizing the method's efficiency and the high yields of the products (Taran et al., 2014).

Biological Activities

The antimicrobial and antiprotozoal potentials of quinoxaline-oxadiazole hybrids, sharing a core structure with this compound, were demonstrated by Patel et al. (2017). Their research outlined the compounds' effectiveness against bacteria, fungi, and Trypanosoma cruzi in both in vitro and in vivo models, highlighting the lead compound's significant activity (Patel et al., 2017). Another study by Chen et al. (2013) synthesized derivatives that showed selective cytotoxicity against human cancer cell lines, indicating potential for targeted cancer therapy (Chen et al., 2013).

Material Science and Luminescence

The luminescent properties of lanthanide complexes with quinoxaline derivatives, akin to this compound, were explored by Wu et al. (2006, 2008). These studies revealed that the synthesized complexes exhibited bright red fluorescence in solid state, providing insights into the structural factors influencing luminescence and potential applications in material science (Wu et al., 2006); (Wu et al., 2008).

Properties

IUPAC Name

N-(3-quinoxalin-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11(20)18-12-5-4-6-13(9-12)21-16-10-17-14-7-2-3-8-15(14)19-16/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQONQZSHKRRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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